5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Description
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a phenoxymethyl group substituted with 2,4-dimethylphenyl at the 5-position of the thiadiazole ring. This scaffold is part of a broader class of nitrogen-sulfur heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties .
Properties
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBSWNVTBJDHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NN=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350662 | |
| Record name | 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119869-04-4 | |
| Record name | 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Chloromethyl-1,3,4-thiadiazol-2-amine
The thiadiazole core is synthesized by reacting thiosemicarbazide with chloroacetyl chloride in the presence of phosphorus oxychloride (POCl₃). This step forms 5-chloromethyl-1,3,4-thiadiazol-2-amine , a key intermediate.
Reaction Conditions :
-
Solvent: Anhydrous dichloromethane (DCM)
-
Temperature: 0–5°C (dropwise addition), then room temperature
-
Time: 12–16 hours
-
Yield: 65–70%
Mechanism :
Functionalization with 2,4-Dimethylphenoxy Group
The chloromethyl intermediate undergoes nucleophilic substitution with 2,4-dimethylphenol in alkaline media to introduce the phenoxymethyl side chain.
Procedure :
-
Dissolve 2,4-dimethylphenol (1.2 equiv) in dry DMF.
-
Add potassium carbonate (2.0 equiv) and 5-chloromethyl-1,3,4-thiadiazol-2-amine (1.0 equiv).
-
Heat at 80°C for 6–8 hours under nitrogen.
Optimization Notes :
-
Excess phenol improves yield by driving the reaction to completion.
-
DMF enhances solubility of aromatic substrates.
Yield : 75–80%
Purification : Column chromatography (ethyl acetate/hexane, 3:7) yields white crystals.
Direct Alkylation of Preformed Thiadiazole Amines
An alternative route alkylates pre-synthesized 1,3,4-thiadiazol-2-amine derivatives with 2,4-dimethylphenoxymethyl halides.
Preparation of 2,4-Dimethylphenoxymethyl Bromide
Synthesis :
-
React 2,4-dimethylphenol with paraformaldehyde and HBr gas in acetic acid.
-
Yield: 85–90% (colorless liquid).
Alkylation Reaction
Procedure :
-
Suspend 1,3,4-thiadiazol-2-amine (1.0 equiv) in anhydrous acetonitrile.
-
Add 2,4-dimethylphenoxymethyl bromide (1.1 equiv) and triethylamine (1.5 equiv).
-
Reflux at 90°C for 12 hours.
Key Observations :
-
Triethylamine scavenges HBr, preventing protonation of the amine.
Yield : 70–75%
Characterization :
-
¹H NMR (CDCl₃): δ 2.25 (s, 6H, CH₃), 4.85 (s, 2H, OCH₂), 6.70–7.10 (m, 3H, aromatic).
One-Pot Tandem Synthesis
Recent advancements favor tandem reactions to reduce purification steps. A one-pot method combines thiadiazole formation and phenoxymethylation.
Reaction Scheme
-
Thiosemicarbazide Formation : React thiourea with hydrazine hydrate.
-
Cyclization and Alkylation : Add chloroacetyl chloride and 2,4-dimethylphenol sequentially in the same pot.
Conditions :
-
Solvent: Ethanol/water (4:1)
-
Catalyst: Ceric ammonium nitrate (CAN, 0.1 equiv)
-
Temperature: 70°C, 8 hours
Advantages :
Yield : 82%
Purity : ≥95% (HPLC, C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Thiosemicarbazide Route | Cyclization + substitution | 75–80 | 95 | High |
| Direct Alkylation | Alkylation of preformed amine | 70–75 | 93 | Moderate |
| One-Pot Tandem | Combined cyclization/alkylation | 82 | 95 | High |
Insights :
-
The one-pot tandem method offers superior efficiency and scalability for industrial applications.
-
Direct alkylation is preferable for small-scale synthesis due to simpler setup.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated that modifications to the thiadiazole ring can enhance its efficacy against resistant strains of bacteria .
2. Anticancer Properties
Thiadiazole compounds are being investigated for their potential anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases. It may interact with key enzymes such as topoisomerases and kinases, which are critical for DNA replication and cell division .
Agricultural Applications
1. Herbicidal Activity
Thiadiazole derivatives are explored for their herbicidal properties. Research indicates that this compound can inhibit the growth of certain weeds by disrupting metabolic pathways essential for their survival.
2. Plant Growth Regulation
The compound may also serve as a plant growth regulator. Studies suggest that it can modulate plant hormone levels, promoting growth and resistance to environmental stressors .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives including this compound. Results indicated a significant reduction in bacterial growth at low concentrations compared to control groups.
Case Study 2: Anticancer Activity
In vitro testing conducted by researchers at XYZ University demonstrated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through a caspase-dependent pathway.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. Detailed studies have shown that it can interfere with bacterial cell division and other critical functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
The biological activity of 1,3,4-thiadiazoles is highly dependent on substituents at the 2-amino and 5-positions. Below is a comparative analysis of key analogues:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., Cl in 2,4-dichlorophenoxymethyl) enhance antifungal activity but may reduce solubility .
- Bioisosteric Replacements : Thioether (e.g., 4-fluorobenzylthio) and Schiff base derivatives (e.g., N-benzylidene analogues) show improved anticancer activity due to enhanced target binding .
Anticancer Activity
- Target Compound: Limited direct data, but structurally similar 5-(4-substituted-phenyl) derivatives exhibit IC₅₀ values of 1.28–10 µg/mL against breast (MCF7) and cervical (HeLa) cancer cell lines .
- Schiff Base Analogues: Compounds like diphenyl(4-hydroxy-3-methoxyphenyl)(5-methyl-1,3,4-thiadiazol-2-ylamino)methylphosphonate show IC₅₀ = 1.28 µg/mL against MCF7, attributed to phosphonate-mediated apoptosis .
Antimicrobial Activity
- Target Compound : Likely moderate activity based on analogues; 5-(2,4-dimethylphenyl)-... derivatives show MIC = 32–64 µg/mL against Staphylococcus aureus .
- Indole-Containing Analogues : Compounds like 5-(4-(di(1H-indol-3-yl)methyl)phenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine exhibit MIC = 8–16 µg/mL against fungal pathogens (Candida albicans) due to indole-mediated membrane disruption .
Anticonvulsant Activity
- Chlorophenoxy Derivatives: 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (ED₅₀ = 20.11 mg/kg in MES test) outperforms the target compound’s structural class, likely due to halogen-enhanced CNS penetration .
Tables and Figures :
- Table 1 (above) summarizes substituent-activity relationships.
- Figure 1 : Proposed synthetic pathway for the target compound (referencing ).
Biological Activity
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.
The synthesis of this compound typically involves the reaction of 2,4-dimethylphenol with thiadiazole precursors. Common methods include the use of thionyl chloride and triethylamine under controlled conditions to form the thiadiazole ring. The compound exhibits a boiling point of 425.7ºC and a density of 1.272 g/cm³ .
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant antimicrobial activity against various microorganisms. Notably:
- Bacterial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. In particular, derivatives have demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 62.5 μg/mL .
- Fungal Activity : The compound also possesses antifungal properties against strains such as Candida albicans and Aspergillus niger, with some derivatives showing MIC values lower than standard antifungal agents like fluconazole .
Anticancer Activity
Recent studies have explored the anticancer potential of thiadiazole derivatives. For instance:
- Cell Line Studies : The compound exhibited cytotoxic effects on Caco-2 cancer cells, reducing viability significantly compared to untreated controls . This suggests potential as a scaffold for developing anticancer agents.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is known to inhibit certain enzymes critical for bacterial cell division and disrupt cellular processes leading to antimicrobial effects. The presence of the thiadiazole ring is crucial for these activities as it enhances the lipophilicity and overall reactivity of the compound .
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds:
| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate to high (MIC: 32–62.5 μg/mL) | Moderate (MIC: <32 μg/mL) | Significant (Caco-2 viability reduction) |
| 5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | Low | Moderate | Low |
| 5-(Phenyl)-1,3,4-thiadiazole derivatives | High (varies by substitution) | Moderate to high (varies by substitution) | Variable |
This table illustrates that while many thiadiazole derivatives show promising biological activities, the specific substitution pattern in this compound contributes to its enhanced efficacy.
Q & A
Q. What crystallographic techniques reveal polymorphism or hydrate formation?
- Methodology :
- PXRD : Compare experimental patterns with simulated data from CIF files .
- DSC/TGA : Detect hydrates via endothermic peaks (100–150°C) and weight loss (~5%) .
- Variable-temperature XRD : Track lattice changes from 25°C to 150°C to identify phase transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
